AF64394

Description

Properties

IUPAC Name |

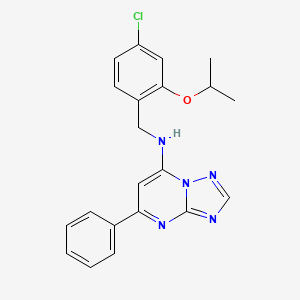

N-[(4-chloro-2-propan-2-yloxyphenyl)methyl]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5O/c1-14(2)28-19-10-17(22)9-8-16(19)12-23-20-11-18(15-6-4-3-5-7-15)26-21-24-13-25-27(20)21/h3-11,13-14,23H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYNZQXAAWPAGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Cl)CNC2=CC(=NC3=NC=NN23)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to AF64394: A Selective GPR3 Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of AF64394, a pivotal small molecule in the study of the orphan G protein-coupled receptor 3 (GPR3). It details its mechanism of action, primary target, and the experimental methodologies used for its characterization, presented in a format tailored for research and development professionals.

Introduction to this compound

This compound is a potent and selective inverse agonist of the G protein-coupled receptor 3 (GPR3).[1][2][3] Its discovery was a significant milestone as it was the first small molecule inhibitor reported for GPR3, providing a crucial chemical tool to probe the receptor's function and its role in various physiological and pathological processes.[3] Chemically, this compound is known as N-[[4-chloro-2-(1-methylethoxy)phenyl]methyl]-5-phenyl-[1]triazolo[1,5-a]pyrimidin-7-amine.

Primary Target: G Protein-Coupled Receptor 3 (GPR3)

The primary molecular target of this compound is the orphan G protein-coupled receptor 3 (GPR3). GPR3, along with the closely related GPR6 and GPR12, belongs to a family of receptors that exhibit high constitutive activity. This means that GPR3 is active and signals in the absence of an identified endogenous ligand. The constitutive activity of GPR3 is primarily mediated through the Gs protein subunit, which stimulates adenylyl cyclase to produce the second messenger cyclic adenosine monophosphate (cAMP). This elevated basal cAMP level is a hallmark of cells expressing GPR3.

Mechanism of Action

As an inverse agonist, this compound does not simply block the action of an agonist but actively suppresses the constitutive, basal activity of GPR3. By binding to the receptor, this compound stabilizes an inactive conformation of GPR3, thereby reducing its ability to activate the downstream Gs signaling cascade. This leads to a decrease in the intracellular concentration of cAMP.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on published literature.

| Parameter | Value | Target | Reference |

| pIC50 | 7.3 | GPR3 | |

| IC50 | 0.5 µM | GPR3 | |

| IC50 | 7.9 µM | GPR6 | |

| IC50 | 12 µM | GPR12 |

| Physicochemical Properties | Value | Reference |

| Molecular Formula | C21H20ClN5O | |

| Molecular Weight | 393.87 g/mol | |

| clogP | 5.2 |

Experimental Protocols

cAMP Accumulation Assay (General Protocol)

This protocol is a representative method for determining the inverse agonist activity of this compound on GPR3 by measuring the inhibition of constitutive cAMP production.

Objective: To quantify the dose-dependent reduction of basal cAMP levels in cells expressing GPR3 upon treatment with this compound.

Materials:

-

HEK293 cells stably expressing human GPR3 (or another suitable host cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics

-

Phosphate-Buffered Saline (PBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., DMEM containing 1 mM 3-isobutyl-1-methylxanthine - IBMX, a phosphodiesterase inhibitor)

-

cAMP detection kit (e.g., HTRF, LANCE, or GloSensor cAMP assay)

-

Microplate reader compatible with the chosen detection technology

Procedure:

-

Cell Culture: Culture the GPR3-expressing HEK293 cells in T75 flasks until they reach 80-90% confluency.

-

Cell Seeding: Harvest the cells and seed them into 384-well white opaque microplates at a density of approximately 5,000 cells per well in 20 µL of growth medium.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 humidified incubator for 24 hours.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 1 pM to 100 µM.

-

Compound Addition: Add 10 µL of the diluted this compound solutions to the respective wells. For the control wells, add 10 µL of assay buffer with the corresponding DMSO concentration.

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

cAMP Detection: Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit. This typically involves the addition of lysis buffer and the detection reagents.

-

Data Acquisition: Read the plate on a microplate reader at the appropriate wavelength(s).

-

Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the percentage inhibition of the basal cAMP level against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

GPR3 Signaling Pathway and Mechanism of this compound Action

Caption: GPR3 constitutively activates Gs, leading to cAMP production. This compound inhibits this pathway.

Experimental Workflow for cAMP Accumulation Assay

Caption: Workflow for determining the inverse agonist activity of this compound using a cAMP assay.

References

AF64394: A Technical Guide to the First-in-Class GPR3 Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AF64394, the first small molecule identified as a selective inverse agonist for the orphan G protein-coupled receptor 3 (GPR3). GPR3 is a constitutively active receptor, primarily signaling through the Gs-cAMP pathway, and is implicated in various physiological processes, including those in the central nervous system and metabolic regulation.[1][2] Its constitutive activity makes it a compelling target for inverse agonists that can modulate its basal signaling, with potential therapeutic applications in conditions like Alzheimer's disease.[3][4] This document consolidates key quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows related to the characterization of this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro potency and selectivity of this compound for GPR3 and related receptors.

| Compound | Target | Assay Type | Cell Line | Potency (pIC50) | Potency (IC50) | Reference |

| This compound | GPR3 | cAMP Accumulation | HEK293 | 7.3 | 0.5 µM | [5] |

| This compound | GPR3 | cAMP GloSensor | HEK293T | - | 236 nM | |

| This compound | GPR6 | cAMP Accumulation | HEK293 | 5.1 | 7.9 µM | |

| This compound | GPR12 | cAMP Accumulation | HEK293 | 4.9 | 12 µM |

Table 1: In Vitro Potency of this compound

| Compound | Selectivity (GPR3 vs. GPR6) | Selectivity (GPR3 vs. GPR12) | Reference |

| This compound | >100-fold | >100-fold |

Table 2: Selectivity of this compound

GPR3 Signaling and a Proposed Mechanism of this compound Action

GPR3 is a constitutively active receptor that, in the absence of a known endogenous ligand, couples to the Gs alpha subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. As an inverse agonist, this compound is proposed to bind to GPR3 and stabilize an inactive conformation of the receptor. Recent structural studies have revealed that this compound acts as a negative allosteric modulator that binds to the transmembrane dimer interface of a GPR3 homodimer. This binding prevents the dissociation of the dimer upon Gs protein engagement and restrains transmembrane helix 5 in an inactive-like state, thereby reducing the receptor's basal signaling activity and lowering intracellular cAMP levels.

References

- 1. Regulation of Constitutive GPR3 Signaling and Surface Localization by GRK2 and β-arrestin-2 Overexpression in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipolysis drives expression of the constitutively active receptor GPR3 to induce adipose thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Fluorescent this compound Analogues Enables Real-Time Binding Studies for the Orphan Class A GPCR GPR3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Orphan G Protein–Coupled Receptor 3 Modulates Amyloid-Beta Peptide Generation in Neurons | Semantic Scholar [semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to AF64A and AF64394: Structure, Properties, and Biological Activity

This technical guide provides a comprehensive overview of two distinct chemical compounds, AF64A (Ethylcholine aziridinium ion) and AF64394, for researchers, scientists, and drug development professionals. Due to the similarity in nomenclature, this document addresses both molecules to ensure clarity and provide detailed information on their respective chemical structures, properties, and mechanisms of action.

Part 1: AF64A (Ethylcholine Aziridinium Ion) - A Selective Cholinotoxin

AF64A is a well-characterized neurotoxin that selectively targets and destroys cholinergic neurons.[1] It is widely used in neuroscience research to create animal models of cholinergic hypofunction, mimicking conditions such as Alzheimer's disease.[2][3]

Chemical Structure and Properties

AF64A is the highly reactive aziridinium ion formed from ethylcholine mustard in aqueous solutions.[1]

| Property | Value |

| IUPAC Name | 2-(1-ethylaziridin-1-ium-1-yl)ethanol[4] |

| Synonyms | Ethylcholine mustard aziridinium, ECMA |

| Molecular Formula | C6H14NO+ |

| Molecular Weight | 116.18 g/mol |

| CAS Number | 63918-37-6 |

Mechanism of Action

The neurotoxicity of AF64A is attributed to its selective uptake by the high-affinity choline transporter (CHT) into cholinergic neurons. Once inside the neuron, AF64A acts as an irreversible inhibitor of choline acetyltransferase (ChAT), the enzyme responsible for synthesizing acetylcholine (ACh). This inhibition leads to a depletion of ACh and ultimately, the degeneration of the cholinergic neuron.

Caption: Mechanism of AF64A neurotoxicity in cholinergic neurons.

Experimental Protocols: Induction of Cholinergic Deficits in Rodents

A common application of AF64A is the induction of selective cholinergic deficits in rats to model memory impairment.

Experimental Workflow:

-

Animal Model: Male Fischer-344 rats are often used.

-

Administration: AF64A is administered via bilateral intracerebroventricular (i.c.v.) injection. Doses can range from 1.5 to 30 nmol per ventricle.

-

Behavioral Testing: Cognitive function is assessed using tasks such as the Morris water maze, T-maze, and passive avoidance tests.

-

Neurochemical Analysis: Post-mortem analysis of brain tissue (e.g., hippocampus, cortex) is performed to measure levels of ACh, ChAT activity, and other neurotransmitters to confirm the selective cholinergic deficit.

References

- 1. Ethylcholine mustard - Wikipedia [en.wikipedia.org]

- 2. The AF64A model of cholinergic hypofunction: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Possible mechanisms involved in the presynaptic cholinotoxicity due to ethylcholine aziridinium (AF64A) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethylcholine mustard aziridinium | C6H14NO+ | CID 45414 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery and Development of AF64394: A Technical Guide to the First-in-Class GPR3 Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AF64394 is a pioneering small molecule identified as the first selective inverse agonist for the orphan G protein-coupled receptor 3 (GPR3). GPR3 is a constitutively active receptor, primarily expressed in the central nervous system, and implicated in various neurological and developmental processes. Its constitutive activity, leading to elevated intracellular cyclic adenosine monophosphate (cAMP) levels, has made it a compelling therapeutic target for a range of disorders. This technical guide provides an in-depth overview of the discovery, mechanism of action, and pharmacological characterization of this compound, presenting key data and experimental methodologies to support further research and development in this area.

Introduction to GPR3 and the Rationale for an Inverse Agonist

G protein-coupled receptors (GPCRs) are the largest family of transmembrane receptors and are the targets of a significant portion of modern pharmaceuticals. Orphan GPCRs, whose endogenous ligands have not yet been identified, represent a frontier in drug discovery. GPR3, along with the closely related GPR6 and GPR12, belongs to a class of orphan GPCRs that exhibit high constitutive activity, meaning they signal without the need for an agonist. This signaling primarily occurs through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.

The constitutive activity of GPR3 has been linked to several physiological and pathological processes, including a potential role in Alzheimer's disease by modulating the production of amyloid-β peptides. Therefore, a molecule that can suppress this basal activity—an inverse agonist—holds significant therapeutic promise. This compound emerged from efforts to identify such a molecule, offering a valuable tool to probe the function of GPR3 and a potential starting point for the development of novel therapeutics.

Discovery of this compound

The discovery of this compound was the result of a high-throughput screening (HTS) campaign designed to identify inhibitors of GPR3's constitutive activity.

High-Throughput Screening

A primary screening assay was employed to measure intracellular cAMP levels in a cell line engineered to express GPR3. A common method for such screens is the use of a cAMP biosensor, such as the GloSensor™, in a stable cell line.

Experimental Protocol: High-Throughput Screening for GPR3 Inverse Agonists (Representative)

-

Cell Line: A HEK293 cell line with inducible expression of human GPR3 is co-transfected with a cAMP-sensitive biosensor (e.g., GloSensor™).

-

Assay Preparation: Cells are seeded into 384-well plates and GPR3 expression is induced.

-

Compound Addition: A diverse chemical library is dispensed into the assay plates.

-

Signal Detection: After an incubation period, the luminescent signal from the cAMP biosensor is measured. A decrease in signal indicates a potential inverse agonist.

-

Hit Confirmation: Primary hits are re-tested to confirm their activity and assess dose-response relationships.

This screening process led to the identification of atriazolo[1,5-a]pyrimidine scaffold as a promising starting point for medicinal chemistry optimization.

. A subsequent medicinal chemistry effort focused on optimizing the potency and physicochemical properties of this initial hit, ultimately leading to the synthesis of this compound.

Chemical Synthesis

The synthesis of this compound is based on the construction of the coretriazolo[1,5-a]pyrimidine ring system. A general synthetic route involves the condensation of a β-keto-ester with 3-amino-1,2,4-triazole, followed by chlorination and subsequent nucleophilic substitution with the appropriate amine.

Experimental Protocol: General Synthesis of thetriazolo[1,5-a]pyrimidine core

-

Condensation: A substituted β-keto-ester is condensed with 3-amino-1,2,4-triazole in a suitable solvent such as acetic acid under reflux conditions.

-

Chlorination: The resulting intermediate is activated by treatment with a chlorinating agent like phosphoryl chloride (POCl₃) to yield the 7-chloro-triazolo[1,5-a]pyrimidine.

-

Nucleophilic Substitution: The 7-chloro intermediate is then reacted with the desired amine, in the case of this compound, (4-chloro-2-isopropoxyphenyl)methanamine, in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane or ethanol to afford the final product.

A schematic of the synthesis is provided below.

Mechanism of Action: A Negative Allosteric Modulator of the GPR3 Dimer

Subsequent detailed mechanistic studies revealed that this compound functions as a negative allosteric modulator (NAM) that specifically targets the dimeric form of GPR3.

GPR3 Dimerization and Allosteric Modulation

It has been shown that GPR3 can form constitutive homodimers in living cells. This compound binds to a site at the interface of the transmembrane helices of the two GPR3 protomers. This binding event stabilizes the inactive conformation of the dimer and prevents the conformational changes necessary for G protein coupling and subsequent signaling.

Cryo-Electron Microscopy (Cryo-EM) Studies

Cryo-EM structures of the GPR3 dimer in complex with this compound have provided high-resolution insights into its mechanism of action. These studies show that this compound binding restrains transmembrane helix 5 in an inactive-like state, which in turn reduces the efficacy of Gs protein coupling.

Experimental Protocol: Cryo-EM Sample Preparation and Data Acquisition (Conceptual Workflow)

-

Protein Expression and Purification: Human GPR3 is expressed in an appropriate system (e.g., insect or mammalian cells) and purified. The Gs protein heterotrimer is also expressed and purified separately.

-

Complex Formation: Purified GPR3 is incubated with a molar excess of this compound and the Gs heterotrimer to form the GPR3-AF64394-Gs complex.

-

Vitrification: The complex solution is applied to cryo-EM grids and rapidly frozen in liquid ethane to create a thin layer of vitrified ice.

-

Data Collection: The vitrified grids are imaged using a transmission electron microscope equipped with a direct electron detector. A large dataset of particle images is collected.

-

Image Processing and 3D Reconstruction: The collected images are processed to select individual particles, which are then aligned and averaged to generate a high-resolution 3D reconstruction of the complex.

In Vitro Pharmacological Characterization

A battery of in vitro assays was used to characterize the potency, selectivity, and functional effects of this compound.

cAMP Accumulation Assays

The primary functional effect of this compound is the reduction of constitutively elevated cAMP levels in cells expressing GPR3.

Experimental Protocol: cAMP Accumulation Assay

-

Cell Culture: HEK293 cells stably expressing human GPR3 are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96- or 384-well plates.

-

Compound Incubation: Cells are treated with varying concentrations of this compound for a defined period.

-

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF) or a reporter gene assay.

-

Data Analysis: The concentration-response data is fitted to a four-parameter logistic equation to determine the IC₅₀ or pIC₅₀ value.

Binding Assays

To determine the binding affinity of this compound to GPR3, Bioluminescence Resonance Energy Transfer (BRET)-based assays have been developed. These assays utilize a NanoLuc luciferase-tagged GPR3 and a fluorescently labeled derivative of this compound.

Experimental Protocol: NanoBRET Binding Assay

-

Cell Line: A HEK293 cell line stably expressing N-terminally NanoLuc-tagged GPR3 is used.

-

Assay Setup: Cells are plated in 96- or 384-well white plates.

-

Ligand Addition: A fluorescently labeled this compound analogue is added to the cells at various concentrations. For competition binding, a fixed concentration of the fluorescent ligand is co-incubated with increasing concentrations of unlabeled this compound.

-

BRET Measurement: The BRET signal is measured using a plate reader capable of detecting both the donor (NanoLuc) and acceptor (fluorophore) emissions.

-

Data Analysis: Saturation binding or competition binding curves are generated to determine the dissociation constant (Kd) or the inhibition constant (Ki), respectively.

Selectivity Profiling

The selectivity of this compound was assessed against the closely related GPR6 and GPR12 receptors, as well as a panel of other GPCRs. This is typically done by performing functional assays (e.g., cAMP assays) in cell lines expressing these other receptors.

β-Arrestin Recruitment Assays

While the primary signaling of GPR3 is through Gαs, its interaction with β-arrestin has also been investigated. Assays that measure the recruitment of β-arrestin to the receptor upon ligand binding can provide further insights into the signaling profile of this compound.

Experimental Protocol: β-Arrestin Recruitment Assay (e.g., PathHunter®)

-

Cell Line: A cell line is engineered to co-express GPR3 fused to a fragment of β-galactosidase (ProLink™) and β-arrestin fused to the larger enzyme acceptor (EA) fragment.

-

Compound Treatment: The cells are treated with the test compound (this compound).

-

Recruitment and Signal Generation: Inverse agonist binding to GPR3 would be expected to decrease the basal level of β-arrestin recruitment. The proximity of the two β-galactosidase fragments upon recruitment results in the formation of a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

-

Signal Detection: The luminescence is measured using a plate reader.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Potency of this compound at GPR3

| Parameter | Value | Cell Line | Assay Type | Reference |

| pIC₅₀ | 7.3 | HEK293 | cAMP Assay | (Jensen et al., 2014) |

| IC₅₀ (µM) | ~0.05 | HEK293 | cAMP Assay | (Calculated from pIC₅₀) |

Table 2: Selectivity Profile of this compound

| Target | pIC₅₀ | Fold Selectivity vs. GPR3 | Cell Line | Assay Type | Reference |

| GPR3 | 7.3 | - | HEK293 | cAMP Assay | (Jensen et al., 2014) |

| GPR6 | 5.1 | ~158 | HEK293 | cAMP Assay | (Jensen et al., 2014) |

| GPR12 | 4.9 | ~251 | HEK293 | cAMP Assay | (Jensen et al., 2014) |

In Vivo Studies and Preclinical Development

To date, there is a lack of publicly available data on the in vivo efficacy, pharmacokinetics, and toxicology of this compound. However, based on the known roles of GPR3, the potential in vivo effects of an inverse agonist like this compound can be hypothesized. Studies on GPR3 knockout mice have suggested roles for this receptor in the central nervous system, including effects on behavior and neuronal function. Furthermore, GPR3 has been implicated in the regulation of amyloid-β production in mouse models of Alzheimer's disease.

A preclinical development program for a compound like this compound would typically involve the following studies:

-

Pharmacokinetics: Evaluation of absorption, distribution, metabolism, and excretion (ADME) in animal models (e.g., mice, rats) to determine parameters such as bioavailability, half-life, and clearance.

-

In Vivo Efficacy: Assessment of the therapeutic effect of this compound in relevant animal models of disease, such as transgenic mouse models of Alzheimer's disease.

-

Toxicology: A comprehensive safety evaluation, including acute and repeated-dose toxicity studies in at least two species (one rodent, one non-rodent), to identify potential adverse effects and determine a safe dose range for potential human studies.

The progression of this compound or its analogues into clinical development would be contingent on favorable outcomes in these preclinical evaluations.

Conclusion and Future Directions

This compound represents a landmark achievement in the study of the orphan receptor GPR3. As the first selective inverse agonist, it has provided an invaluable chemical tool to dissect the physiological and pathological roles of this constitutively active receptor. The detailed understanding of its mechanism of action as a negative allosteric modulator of the GPR3 dimer opens new avenues for the structure-based design of next-generation GPR3-targeting therapeutics.

Future research efforts will likely focus on:

-

Improving Drug-like Properties: Optimizing the pharmacokinetic and safety profiles of the this compound scaffold to generate clinical candidates.

-

In Vivo Proof-of-Concept: Demonstrating the efficacy of GPR3 inverse agonists in relevant animal models of neurological disorders.

-

Exploring Broader Therapeutic Applications: Investigating the potential of GPR3 modulation in other disease areas where this receptor may play a role.

The discovery and development of this compound have laid a strong foundation for the continued exploration of GPR3 as a druggable target, with the ultimate goal of translating this basic research into novel therapies for patients.

AF64394: A Technical Guide to its Inverse Agonist Activity on GPR3 and Impact on cAMP Levels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AF64394 is a potent and selective small-molecule inverse agonist of the orphan G protein-coupled receptor 3 (GPR3).[1][2] GPR3 is a constitutively active receptor that couples to the Gs protein, leading to the continuous stimulation of adenylyl cyclase and elevated basal levels of cyclic adenosine monophosphate (cAMP).[3][4] By acting as an inverse agonist, this compound effectively suppresses this constitutive GPR3 activity, resulting in a dose-dependent reduction of intracellular cAMP accumulation.[5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on cAMP levels, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound functions as a negative allosteric modulator (NAM) that specifically targets the dimeric form of GPR3. Cryogenic electron microscopy (cryo-EM) studies have revealed that this compound binds to the transmembrane dimer interface of the GPR3 homodimer. This binding event stabilizes the inactive state of the receptor dimer, preventing the conformational changes required for efficient coupling to and activation of the Gs protein. Specifically, the binding of this compound restrains transmembrane helix 5 in an inactive-like conformation and prevents the dissociation of the GPR3 dimer upon engagement with the Gs protein, leading to a loosely coupled and unstable signaling complex with diminished efficacy in activating adenylyl cyclase.

Quantitative Data on the Effect of this compound on cAMP Levels

The inhibitory effect of this compound on GPR3-mediated cAMP production has been quantified in several studies. The potency of this compound is typically reported as the half-maximal inhibitory concentration (IC50) or its logarithmic transformation (pIC50).

| Parameter | Value | Cell Line | Notes | Reference |

| pIC50 | 7.3 | Not specified | ||

| Potency (IC50) | ~240 nM | HEK293T | Confirmed inhibitory activity on GPR3. |

This compound exhibits selectivity for GPR3 over the closely related receptors GPR6 and GPR12.

| Receptor | pIC50 |

| GPR3 | 7.3 |

| GPR6 | 5.1 |

| GPR12 | 4.9 |

Signaling Pathway of GPR3 and Inhibition by this compound

The constitutively active GPR3 receptor signals through the canonical Gs-adenylyl cyclase pathway to produce cAMP. This compound intervenes in this pathway by stabilizing the inactive GPR3 dimer.

Caption: GPR3 signaling pathway and its inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the effect of this compound on cAMP levels.

Cell Culture and Transfection

HEK293 cells are a common model for studying GPR3 signaling.

-

Cell Line: Human Embryonic Kidney (HEK293) or HEK293T cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: For transient expression, cells are seeded in 96-well plates and transfected with a GPR3 expression plasmid using a suitable transfection reagent. For stable expression, cells are transfected and then selected using an appropriate antibiotic. An empty vector (e.g., pcDNA) is used as a negative control.

cAMP Measurement using FRET-based Sensors

Förster Resonance Energy Transfer (FRET)-based cAMP sensors are a real-time method to measure changes in intracellular cAMP.

-

Principle: These sensors consist of a cAMP-binding domain flanked by two fluorescent proteins (e.g., CFP and YFP). Binding of cAMP induces a conformational change that alters the FRET efficiency between the two fluorophores, which can be measured as a change in the emission ratio.

-

Protocol:

-

HEK293 cells are co-transfected with a GPR3 expression plasmid and a FRET-based cAMP sensor plasmid (e.g., H187).

-

48 hours post-transfection, the culture medium is replaced with a suitable assay buffer (e.g., Hank's Balanced Salt Solution - HBSS).

-

Cells are incubated with varying concentrations of this compound or vehicle (DMSO).

-

The FRET signal is measured over time using a plate reader equipped for fluorescence measurements.

-

The change in the FRET ratio is used to determine the concentration-response curve for this compound and calculate the IC50 value.

-

cAMP Measurement using GloSensor™ Assay

The GloSensor™ cAMP assay is a bioluminescence-based method for detecting cAMP changes.

-

Principle: This assay utilizes a genetically engineered form of luciferase that contains a cAMP-binding domain. When cAMP binds, a conformational change occurs in the protein, leading to an increase in light output.

-

Protocol:

-

HEK293T cells are transfected with a GPR3 expression plasmid and the GloSensor™ cAMP plasmid.

-

After 24-48 hours, the cells are equilibrated with the GloSensor™ cAMP reagent in an appropriate assay buffer.

-

A baseline luminescence reading is taken.

-

Cells are then treated with different concentrations of this compound or vehicle.

-

Luminescence is measured kinetically using a luminometer.

-

The change in luminescence is proportional to the change in cAMP concentration. Data is normalized to the vehicle control to generate concentration-response curves.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing the effect of this compound on cAMP levels.

Caption: Workflow for cAMP measurement in response to this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the function of the orphan receptor GPR3. Its well-characterized inverse agonist activity, which leads to a reduction in constitutively high cAMP levels, makes it a lead compound for the development of therapeutics targeting GPR3-mediated signaling in various physiological and pathological processes. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the effects of this compound and other potential GPR3 modulators.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The identification of GPR3 inverse agonist this compound; the first small molecule inhibitor of GPR3 receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Fluorescent this compound Analogues Enables Real-Time Binding Studies for the Orphan Class A GPCR GPR3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

AF64394: Application Notes and Experimental Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF64394 is a potent and selective inverse agonist of the G protein-coupled receptor 3 (GPR3).[1][2] GPR3 is an orphan receptor, meaning its endogenous ligand has not been definitively identified, and it exhibits high constitutive activity. This constant signaling, primarily through the Gs protein pathway, leads to elevated basal levels of cyclic adenosine monophosphate (cAMP).[3] this compound has emerged as a critical tool for studying the physiological and pathological roles of GPR3, particularly in neuroscience and metabolic diseases. This document provides detailed application notes and experimental protocols for the use of this compound in cell culture settings.

Mechanism of Action

This compound functions as a negative allosteric modulator that specifically targets the dimeric form of GPR3.[3] Its binding to the transmembrane dimer interface of the GPR3 homodimer prevents the conformational changes necessary for Gs protein engagement and subsequent activation of adenylyl cyclase.[3] This inhibition leads to a reduction in intracellular cAMP levels, effectively dampening the constitutive activity of the receptor.

Data Presentation

The following table summarizes the quantitative data available for this compound.

| Parameter | Value | Cell Line | Notes | Reference |

| pIC50 | 7.3 | Not specified | Inverse agonist activity at GPR3. | |

| IC50 | ~240 nM | HEK293T | Inhibition of GPR3 activity measured by a cAMP GloSensor assay. | |

| Selectivity | Weak activity at GPR6 and GPR12 (pIC50 = 5.1 and 4.9, respectively) | Not specified | Demonstrates selectivity for GPR3 over closely related receptors. |

Experimental Protocols

Cell Culture of HEK293 Cells for GPR3 Studies

Human Embryonic Kidney (HEK293) cells are a commonly used and effective platform for studying GPR3 and the effects of this compound, as they can be readily transfected to express the receptor.

Materials:

-

HEK293 or HEK293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Culture flasks/plates

Protocol:

-

Cell Maintenance: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage the cells when they reach 80-90% confluency.

-

Aspirate the culture medium.

-

Wash the cell monolayer once with sterile PBS.

-

Add a sufficient volume of pre-warmed Trypsin-EDTA to cover the cell layer and incubate for 2-5 minutes at 37°C, or until cells detach.

-

Neutralize the trypsin by adding complete culture medium.

-

Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes.

-

Resuspend the cell pellet in fresh, pre-warmed complete medium and re-plate at the desired density.

-

This compound Treatment Protocol

This protocol outlines the steps for treating cultured cells with this compound to assess its impact on GPR3 signaling.

Materials:

-

This compound stock solution (dissolved in DMSO)

-

Cultured HEK293 cells (either endogenously expressing or transfected with GPR3)

-

Serum-free culture medium

-

Multi-well plates suitable for the chosen assay

Protocol:

-

Cell Seeding: Seed the HEK293 cells into multi-well plates at a density that will result in 80-90% confluency on the day of the experiment.

-

Preparation of this compound Working Solutions:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C for long-term storage.

-

On the day of the experiment, dilute the stock solution in serum-free medium to the desired final concentrations. It is crucial to perform serial dilutions to achieve a range of concentrations for generating a dose-response curve. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.1%).

-

-

Cell Treatment:

-

Aspirate the culture medium from the wells.

-

Wash the cells once with sterile PBS.

-

Add the prepared this compound working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).

-

-

Incubation: Incubate the cells with this compound for the desired period. The optimal incubation time may vary depending on the specific assay but can range from 30 minutes to several hours. A 3-hour incubation has been used in binding studies.

-

Downstream Analysis: Following incubation, proceed with the desired assay to measure the effects of this compound, such as a cAMP assay.

cAMP Measurement Assay

A key method to quantify the inverse agonist activity of this compound is to measure the reduction in intracellular cAMP levels.

Materials:

-

This compound-treated cells in multi-well plates

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits)

-

Cell lysis buffer (often included in the cAMP assay kit)

-

Plate reader compatible with the chosen assay technology

Protocol:

-

Cell Lysis: After the this compound treatment, lyse the cells according to the manufacturer's protocol for the specific cAMP assay kit being used. This step typically involves aspirating the treatment medium and adding a lysis buffer.

-

cAMP Detection:

-

Follow the instructions provided with the cAMP assay kit to prepare the reagents and samples.

-

For competitive immunoassays, the cell lysate (containing cAMP) is typically incubated with a labeled cAMP conjugate and a specific anti-cAMP antibody.

-

The signal generated is inversely proportional to the amount of cAMP in the sample.

-

-

Data Acquisition: Measure the signal using a plate reader appropriate for the assay format (e.g., a fluorescence or luminescence reader).

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Calculate the concentration of cAMP in each sample based on the standard curve.

-

Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value of this compound from the dose-response curve.

-

Visualizations

Caption: GPR3 Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for this compound Cell-Based Assays.

References

Application Notes: The Use of AF64394 in cAMP Accumulation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF64394 is a potent and selective small molecule inhibitor of the G-protein coupled receptor 3 (GPR3) function.[1] GPR3 is an orphan receptor, meaning its endogenous ligand has not been definitively identified. It is of significant interest in drug discovery as it is constitutively active, coupling to the Gs alpha subunit (Gαs) of heterotrimeric G-proteins to persistently stimulate adenylyl cyclase activity and elevate intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3]

This compound acts as an inverse agonist and a negative allosteric modulator (NAM) of GPR3.[2][4] It binds to the transmembrane dimer interface of the GPR3 homodimer, restraining the receptor in an inactive-like conformation. This action prevents the effective coupling of GPR3 to Gs, thereby reducing the basal level of cAMP accumulation in cells expressing the receptor. Consequently, cAMP accumulation assays are the primary functional method for characterizing the inhibitory activity and potency of this compound and its analogs.

Mechanism of Action: this compound Inhibition of GPR3 Signaling

The diagram below illustrates the signaling pathway of the constitutively active GPR3 receptor and the inhibitory point of this compound.

Caption: GPR3 signaling pathway and inhibition by this compound.

Pharmacological Data of this compound

The potency of this compound is typically determined by its ability to reduce the basal cAMP levels in cells heterologously expressing GPR3. The following table summarizes key quantitative data from published studies.

| Parameter | Value | Receptor | Assay Type | Cell Line | Reference |

| pIC₅₀ | 7.3 | Human GPR3 | cAMP Assay | Not Specified | |

| IC₅₀ | ~240 nM | Human GPR3 | cAMP GloSensor | HEK293T | |

| pIC₅₀ | 5.1 | Human GPR6 | cAMP Assay | Not Specified | |

| pIC₅₀ | 4.9 | Human GPR12 | cAMP Assay | Not Specified |

Note: pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocols

A variety of commercial kits can be used to measure cAMP accumulation, including those based on Homogeneous Time-Resolved Fluorescence (HTRF), Bioluminescence Resonance Energy Transfer (BRET), and competitive immunoassays (e.g., AlphaScreen). The following protocol provides a generalized methodology for an HTRF-based competitive immunoassay, which is a common and robust method for this application.

Principle of the HTRF cAMP Assay

This assay is a competitive immunoassay between native cAMP produced by the cells and a cAMP analog labeled with an acceptor fluorophore (e.g., d2). A specific anti-cAMP antibody is labeled with a donor fluorophore (e.g., Europium cryptate). In the absence of cellular cAMP, the donor and acceptor are in close proximity, resulting in a high FRET signal. When cellular cAMP is present, it displaces the labeled cAMP analog from the antibody, leading to a decrease in the FRET signal. For an inverse agonist like this compound, which decreases basal cAMP, its application will result in an increase in the HTRF signal compared to the vehicle control.

Materials and Reagents

-

Cell Line: A mammalian cell line (e.g., HEK293, CHO) stably or transiently expressing human GPR3. A parental cell line not expressing GPR3 should be used as a negative control.

-

This compound: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO. Store at -20°C or -80°C.

-

Cell Culture Medium: As required for the specific cell line.

-

Assay Plates: White, opaque 384-well plates suitable for fluorescence readings.

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

HTRF cAMP Assay Kit: (e.g., cAMP Gs HiRange HTRF Kit from Cisbio). Contains cAMP-d2, anti-cAMP Cryptate, lysis buffer, and cAMP standards.

-

Plate Reader: An HTRF-compatible plate reader capable of time-resolved fluorescence detection at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

Experimental Workflow Diagram

References

- 1. The identification of GPR3 inverse agonist this compound; the first small molecule inhibitor of GPR3 receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of Fluorescent this compound Analogues Enables Real-Time Binding Studies for the Orphan Class A GPCR GPR3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism and function of GPR3 regulated by a negative allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for AF64A In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of the cholinergic neurotoxin, ethylcholine aziridinium ion (AF64A), in in vivo studies to model cholinergic hypofunction, a key pathological feature of Alzheimer's disease.

Introduction

AF64A is a potent and selective presynaptic cholinotoxin that is widely used to create animal models of cholinergic deficit.[1] By irreversibly inhibiting choline acetyltransferase (ChAT) and the high-affinity choline transporter (HAChT), AF64A induces a persistent reduction in acetylcholine (ACh) levels, leading to cognitive impairments that mimic those seen in Alzheimer's disease.[2][3] This makes the AF64A-treated animal a valuable tool for investigating the pathophysiology of cholinergic neurodegeneration and for the preclinical evaluation of potential therapeutic agents.[1][4]

Mechanism of Action

AF64A is a choline analog that is actively transported into cholinergic neurons by the high-affinity choline uptake system. Once inside the neuron, it acts as an irreversible inhibitor of choline acetyltransferase (ChAT), the enzyme responsible for synthesizing acetylcholine. This leads to a depletion of acetylcholine in the presynaptic terminal. The toxin's action is selective for the cholinergic system, although transient effects on other neurotransmitter systems have been noted, likely as a secondary response to the primary cholinergic deficit.

Experimental Protocols

Animal Model and Housing

-

Species: Male Sprague-Dawley or Fischer-F344 rats are commonly used.

-

Weight: 250-300g at the time of surgery.

-

Housing: Animals should be housed individually in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.

AF64A Preparation and Administration

-

Preparation: AF64A (ethylcholine aziridinium ion) should be freshly prepared before each use. Dissolve in artificial cerebrospinal fluid (aCSF) or saline to the desired concentration. A common concentration is 1-3 nmol/µL.

-

Administration Route: Bilateral intracerebroventricular (i.c.v.) injection is the most common method.

-

Surgical Procedure:

-

Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).

-

Place the animal in a stereotaxic frame.

-

Expose the skull and drill small burr holes over the lateral ventricles.

-

Slowly infuse AF64A solution (e.g., 3 nmol in 3 µL per side) into each ventricle. The infusion rate should be slow (e.g., 0.5 µL/min) to minimize tissue damage.

-

Leave the injection cannula in place for several minutes post-infusion to prevent backflow.

-

Suture the incision and provide appropriate post-operative care, including analgesia.

-

-

Control Group: A sham control group should receive injections of the vehicle (aCSF or saline) alone, following the same surgical procedure.

-

Recovery Period: Allow a recovery period of at least 14 days before behavioral testing to allow for the stabilization of the cholinergic lesion.

Behavioral Assessment

A battery of cognitive tests should be performed to assess learning and memory deficits.

-

Radial Arm Maze: This task assesses spatial working and reference memory. AF64A-treated animals typically make fewer correct choices and require more selections to complete the task.

-

Passive Avoidance Task: This test evaluates long-term memory. Animals with cholinergic deficits show shorter step-through latencies, indicating impaired memory of the aversive stimulus.

-

T-Maze Task: This can be used to assess working memory. AF64A-treated animals often exhibit impairments in the working memory component of this task.

Neurochemical and Histological Analysis

Following behavioral testing, animals are euthanized, and brain tissue is collected for analysis.

-

Dissection: Rapidly dissect brain regions of interest, such as the hippocampus and cortex.

-

Choline Acetyltransferase (ChAT) Activity: Measure ChAT activity using radiometric assays to confirm the extent of the cholinergic lesion. Significant reductions in ChAT activity are expected in the hippocampus and cortex of AF64A-treated animals.

-

Acetylcholine (ACh) Levels: Quantify ACh levels using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Histology: Perform histological staining (e.g., Nissl stain) to assess for non-specific neuronal damage. Immunohistochemistry for cholinergic markers can also be used to visualize the loss of cholinergic neurons.

Data Presentation

Neurochemical Effects of Intracerebroventricular AF64A Administration in Rats

| Brain Region | Dose (nmol) | Time Post-Injection | Parameter | % Decrease vs. Control | Reference |

| Hippocampus | 3 | 7 days | ChAT Activity | ~60-65% | |

| Hippocampus | 3 | 21 days | ChAT Activity | ~60-65% | |

| Hippocampus | 15 | 120 days | Acetylcholine | Significant Decrease | |

| Hippocampus | 30 | 120 days | Acetylcholine | Significant Decrease | |

| Frontal Cortex | 30 | 120 days | Acetylcholine | Significant Decrease | |

| Hippocampus | 2 (per ventricle) | 4 days | ChAT Activity | 55% | |

| Parietal Cortex | 2 (per ventricle) | 4 days | ChAT Activity | 23% | |

| Hippocampus | 3 (per side) | 42 days | ChAT Activity | 43% | |

| Hippocampus | 0.5 (per side) | 7 days | ChAT Activity | ~26-30% |

Behavioral Effects of Intracerebroventricular AF64A Administration in Rats

| Behavioral Task | Dose (nmol) | Time Post-Injection | Key Finding | Reference |

| Passive Avoidance | 15 and 30 | 35 days | Impaired retention (shorter step-through latencies) | |

| Radial Arm Maze | 15 and 30 | 60-80 days | Impaired performance (fewer correct choices) | |

| T-Maze | 3 (per side) | >14 days | Impaired working memory | |

| Radial Maze | 3 (per ventricle) | >14 days | Increased post-delay errors |

Conclusion

The AF64A-induced cholinergic deficit model is a robust and reliable tool for studying the consequences of cholinergic neurodegeneration and for screening potential therapeutic agents for Alzheimer's disease. Careful adherence to the described protocols is essential for obtaining reproducible and meaningful results.

References

- 1. Potential animal models for senile dementia of Alzheimer's type, with emphasis on AF64A-induced cholinotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AF64A: an active site directed irreversible inhibitor of choline acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The AF64A model of cholinergic hypofunction: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arecoline via miniosmotic pump improves AF64A-impaired radial maze performance in rats: a possible model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of AF64394 in Bioluminescence Resonance Energy Transfer (BRET) Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF64394 is a potent and selective inverse agonist for the orphan G protein-coupled receptor 3 (GPR3).[1] This receptor is a promising therapeutic target for a range of conditions, including Alzheimer's disease and metabolic disorders, due to its constitutive activity leading to elevated cyclic adenosine monophosphate (cAMP) levels.[2][3][4] Bioluminescence Resonance Energy Transfer (BRET), particularly NanoBRET™, has emerged as a powerful, non-radioactive method to study ligand-receptor binding in real-time in living cells.[2] This application note details the use of this compound and its fluorescent analogs in BRET binding assays to characterize their interaction with GPR3.

The NanoBRET assay leverages energy transfer from a NanoLuc® (Nluc) luciferase donor, genetically fused to the target receptor (e.g., Nluc-GPR3), to a fluorescently labeled ligand (acceptor) that binds to the receptor. The proximity of the donor and acceptor upon ligand binding results in a BRET signal. Unlabeled ligands, such as this compound, can then be used in competition assays to determine their binding affinity by measuring the displacement of the fluorescent tracer and the subsequent decrease in the BRET signal.

Signaling Pathway of GPR3

GPR3 is an orphan GPCR that, along with GPR6 and GPR12, constitutively activates the Gs signaling pathway. This leads to the stimulation of adenylyl cyclase (AC), which in turn increases the intracellular concentration of the second messenger cAMP. There is also evidence suggesting that GPR3 can couple to inhibitory Gi/o proteins. This compound acts as an inverse agonist, reducing the basal activity of GPR3. Recent studies have shown that this compound functions as a negative allosteric modulator (NAM) that specifically targets the dimeric form of GPR3, preventing its dissociation upon Gs protein engagement and thereby inhibiting signaling.

Experimental Principles: NanoBRET™ Ligand Binding Assay

The NanoBRET ligand binding assay is a proximity-based assay that measures the interaction between a NanoLuc® luciferase-tagged receptor and a fluorescent ligand in live cells. The assay can be performed in two main formats: saturation binding to determine the affinity (Kd) of the fluorescent ligand, and competition binding to determine the affinity (Ki) of unlabeled test compounds.

Quantitative Data Summary

The following tables summarize the binding affinities of this compound fluorescent analogs and the inhibitory potency of unlabeled this compound in competition assays.

Table 1: Binding Affinity of Fluorescent this compound Analogs for GPR3. Data is derived from NanoBRET saturation binding experiments.

| Fluorescent Analog | Fluorophore | Linker Position | pKd | Kd (nM) |

| UR-MB-355 (45) | 5-TAMRA | ortho | 6.99 | ~102 |

pKd is the negative logarithm of the dissociation constant (Kd). Data adapted from Bresinsky et al. (2023).

Table 2: Inhibitory Potency of this compound in Competition Binding Assays. Data is from NanoBRET competition binding experiments using a fluorescent this compound analog as the tracer.

| Competitor | Tracer | Receptor | pIC50 | IC50 (nM) |

| This compound | 1 µM UR-MB-355 (45) | Nluc-GPR3 | ~5.8 | ~1585 |

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). Data adapted from Bresinsky et al. (2023).

Detailed Experimental Protocols

Materials and Reagents

-

HEK293 cells

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

-

N-terminally Nluc-tagged GPR3 expression vector

-

Transfection reagent (e.g., PEI, Lipofectamine)

-

White, clear-bottom 96-well cell culture plates

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescent this compound analog (e.g., UR-MB-355)

-

Unlabeled this compound

-

NanoLuc® substrate (e.g., furimazine)

-

Plate reader capable of measuring luminescence at two distinct wavelengths (e.g., 430-530 nm for donor and 565-620 nm for acceptor)

Protocol 1: NanoBRET™ Saturation Binding Assay

This protocol is used to determine the binding affinity (Kd) of a fluorescent this compound analog.

-

Cell Seeding and Transfection:

-

Seed HEK293 cells in a white, clear-bottom 96-well plate at a density that will result in ~90% confluency on the day of the assay.

-

24 hours after seeding, transfect the cells with the Nluc-GPR3 expression vector according to the manufacturer's protocol for the chosen transfection reagent.

-

Incubate for 24-48 hours post-transfection.

-

-

Assay Preparation:

-

On the day of the assay, wash the cells once with HBSS.

-

Prepare serial dilutions of the fluorescent this compound analog in HBSS.

-

-

Assay Execution:

-

Add the diluted fluorescent ligand to the appropriate wells. Include a vehicle control (HBSS only).

-

To determine non-specific binding, add a high concentration (e.g., 10 µM) of unlabeled this compound to a set of wells containing the highest concentration of the fluorescent ligand.

-

Incubate the plate for 2-3 hours at 37°C.

-

-

Signal Detection:

-

Add the NanoLuc® substrate (e.g., furimazine) to all wells according to the manufacturer's instructions (e.g., 1:1000 dilution).

-

Immediately measure the luminescence signal at the donor wavelength (e.g., 460 nm) and the acceptor wavelength (e.g., >580 nm for TAMRA).

-

-

Data Analysis:

-

Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).

-

Subtract the BRET ratio of the vehicle control from all other wells to correct for background.

-

Plot the specific binding (Total Binding - Non-specific Binding) against the concentration of the fluorescent ligand.

-

Use a non-linear regression model (e.g., one-site binding hyperbola) in software like GraphPad Prism to determine the Kd and Bmax values.

-

Protocol 2: NanoBRET™ Competition Binding Assay

This protocol is used to determine the binding affinity (IC50/Ki) of unlabeled this compound.

-

Cell Seeding and Transfection:

-

Follow Step 1 from Protocol 1.

-

-

Assay Preparation:

-

On the day of the assay, wash the cells once with HBSS.

-

Prepare serial dilutions of unlabeled this compound in HBSS.

-

Prepare the fluorescent this compound analog at a constant concentration (typically at or below its Kd value) in HBSS.

-

-

Assay Execution:

-

Add the serial dilutions of unlabeled this compound to the wells.

-

Add the fluorescent ligand to all wells (except vehicle control).

-

Incubate the plate for 2-3 hours at 37°C.

-

-

Signal Detection:

-

Follow Step 4 from Protocol 1.

-

-

Data Analysis:

-

Calculate the BRET ratio for each well.

-

Normalize the data, setting the BRET signal in the absence of a competitor as 100% and the signal in the presence of a saturating concentration of competitor as 0%.

-

Plot the normalized BRET ratio against the logarithm of the competitor concentration.

-

Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.

-

If necessary, convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Conclusion

The use of this compound and its fluorescent derivatives in NanoBRET binding assays provides a robust and sensitive method for characterizing ligand-receptor interactions at GPR3 in a native cellular environment. These assays are instrumental for the screening and development of novel modulators targeting this therapeutically relevant orphan receptor. The detailed protocols and principles outlined in this document serve as a comprehensive guide for researchers aiming to implement this technology in their drug discovery workflows.

References

Application Notes: Fluorescent AF64394 Analogues for Orphan GPCR Research

Introduction

AF64394 is a small molecule identified as a potent inverse agonist for the orphan G protein-coupled receptor (GPCR), GPR3.[1] Orphan GPCRs like GPR3, GPR6, and GPR12 are constitutively active but lack confirmed endogenous ligands, making them challenging pharmacological targets.[1] GPR3, in particular, represents a potential therapeutic target for conditions such as Alzheimer's disease.[2][3][4] To facilitate the study of these receptors and the development of new ligands, fluorescent analogues of this compound have been synthesized. These probes enable the development of sensitive, real-time, and signaling-independent assays to directly measure ligand-receptor engagement on living cells.

The primary application for these analogues is in Bioluminescence Resonance Energy Transfer (BRET)-based ligand binding studies. By attaching a fluorophore such as 5-TAMRA to the this compound scaffold, researchers can create a tool to quantify binding kinetics and affinity at N-terminally tagged Nano-Luciferase (Nluc) fusion receptors. This approach offers a powerful, non-radioactive alternative to traditional methods, fostering the discovery of novel modulators for these pharmacologically important orphan receptors.

Key Applications

-

Real-Time Ligand Binding Kinetics: Monitor the association and dissociation of ligands with GPR3, GPR6, and GPR12 on the surface of living cells.

-

Signaling-Independent Receptor Engagement: Directly measure compound binding without relying on downstream functional readouts like cAMP accumulation, which is particularly useful for orphan receptors.

-

High-Throughput Screening (HTS): Adaptable for HTS formats to screen for new GPR3/6/12 ligands by competition binding assays.

-

Allosteric Modulator Discovery: Investigate the ability of other compounds to modulate the binding of the fluorescent probe, revealing potential allosteric interactions.

Quantitative Data Summary

Recent studies have led to the development of several fluorescent this compound analogues. Compound 45 (also known as UR-MB-355), which incorporates a 5-TAMRA fluorophore, was identified as a lead analogue that binds to GPR3, GPR6, and GPR12 with similar submicromolar affinities. The binding affinities (Kd), determined via NanoBRET saturation assays, are summarized below.

| Fluorescent Analogue | Target Receptor | Cell Line | Assay Type | pKd (mean ± SEM) | Kd (nM) |

| Compound 45 | Nluc-GPR3 | HEK293 | NanoBRET | 6.52 ± 0.09 | ~302 |

| Compound 45 | Nluc-GPR6 | HEK293 | NanoBRET | 6.43 ± 0.11 | ~371 |

| Compound 45 | Nluc-GPR12 | HEK293 | NanoBRET | 6.38 ± 0.08 | ~417 |

| Table 1: Binding affinities of the fluorescent this compound analogue, Compound 45, for orphan GPCRs GPR3, GPR6, and GPR12. Data derived from NanoBRET saturation binding experiments in transiently transfected HEK293 cells. |

Visualizations & Logical Diagrams

A key innovation is the rational design of the fluorescent analogue, where a fluorophore is attached to the parent pharmacophore via a linker at a position that minimizes disruption of receptor binding.

Caption: Logical relationship of the fluorescent analogue's components.

The NanoBRET assay relies on energy transfer from a luciferase-tagged receptor to the fluorescent ligand when they are in close proximity, indicating a binding event.

Caption: Conceptual diagram of the NanoBRET ligand binding assay.

The experimental workflow for utilizing these fluorescent analogues in a binding assay is a multi-step process from cell preparation to data analysis.

Caption: Experimental workflow for a NanoBRET saturation binding assay.

Protocols

Protocol 1: NanoBRET Ligand Saturation Binding Assay

This protocol describes how to determine the binding affinity (Kd) of a fluorescent this compound analogue for a target orphan GPCR (e.g., GPR3) transiently expressed in HEK293 cells.

Materials:

-

HEK293 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

White, opaque, 96-well cell culture plates

-

Plasmid DNA for N-terminally Nluc-tagged receptor (e.g., Nluc-GPR3)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Opti-MEM or equivalent serum-free medium

-

Fluorescent this compound analogue (e.g., Compound 45)

-

Nano-Glo® Live Cell Reagent (or equivalent furimazine-based substrate)

-

Assay Buffer (e.g., HBSS or Opti-MEM without phenol red)

-

Plate reader capable of simultaneous dual-emission detection (luminescence at ~460 nm and fluorescence at >610 nm for 5-TAMRA)

Methodology:

-

Cell Seeding:

-

A day before transfection, seed HEK293 cells into a white, opaque 96-well plate at a density of ~3.5 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate overnight at 37°C with 5% CO₂.

-

-

Transfection:

-

On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol. For each well, use approximately 50-100 ng of the Nluc-GPCR plasmid DNA.

-

Replace the cell culture medium with fresh medium and add the transfection complexes to the cells.

-

Incubate for 24 hours at 37°C with 5% CO₂. To correct for non-specific binding, a control receptor like Nluc-β1AR can be transfected in parallel.

-

-

Assay Preparation:

-

Prepare serial dilutions of the fluorescent this compound analogue in the chosen assay buffer. Concentrations should span a range from low picomolar to high micromolar to ensure saturation.

-

Prepare the Nluc substrate solution in the assay buffer according to the manufacturer's instructions (e.g., a 1:100 dilution).

-

-

Assay Execution:

-

Carefully aspirate the culture medium from the wells.

-

Add 80 µL of the Nluc substrate solution to each well.

-

Add 20 µL of the appropriate fluorescent ligand dilution to each well. The final volume should be 100 µL.

-

Incubate the plate for 2-3 hours at 37°C, protected from light.

-

-

Data Acquisition:

-

Set up the plate reader to measure luminescence at two wavelength windows simultaneously:

-

Donor Emission: 460 nm (e.g., 440-480 nm bandpass filter)

-

Acceptor Emission: >610 nm (longpass filter)

-

-

Read the plate.

-

-

Data Analysis:

-

For each well, calculate the raw BRET ratio: (Acceptor Emission Reading) / (Donor Emission Reading).

-

If a non-specific binding control (e.g., Nluc-β1AR) was used, subtract the average BRET ratio from the control wells from the target receptor wells to get the specific binding signal.

-

Plot the specific BRET ratio as a function of the fluorescent ligand concentration.

-

Fit the data to a one-site binding (hyperbola) model using non-linear regression software (e.g., GraphPad Prism) to determine the Bmax and Kd values. The pKd can be calculated as -log(Kd).

-

References

- 1. researchgate.net [researchgate.net]

- 2. Development of Fluorescent this compound Analogues Enables Real-Time Binding Studies for the Orphan Class A GPCR GPR3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of Fluorescent this compound Analogues Enables Real-Time Binding Studies for the Orphan Class A GPCR GPR3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying GPR3 Dimerization with AF64394

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 3 (GPR3) is a constitutively active orphan receptor predominantly expressed in the central nervous system and implicated in various physiological processes, including neuronal development and meiotic arrest.[1][2] GPR3 signals primarily through the Gs-cAMP pathway and is a promising therapeutic target for neurological and metabolic disorders.[1][3] Emerging evidence indicates that GPR3 forms constitutive homodimers, and that this dimerization is a key aspect of its function and regulation.[4]

AF64394 has been identified as a potent and selective inverse agonist of GPR3. It functions as a negative allosteric modulator (NAM) that specifically targets the dimeric form of the receptor. This document provides detailed application notes and experimental protocols for utilizing this compound to study GPR3 dimerization and its functional consequences.

Mechanism of Action of this compound

This compound binds to the transmembrane interface of the GPR3 dimer. This binding stabilizes the dimeric conformation and prevents its dissociation upon engagement with the Gs protein. By restraining the receptor in an inactive-like intermediate state, this compound reduces the efficacy of Gs protein coupling and subsequent cAMP production.

Quantitative Data for this compound

The following table summarizes the reported potency and selectivity of this compound for GPR3.

| Parameter | Value | Receptor | Assay | Reference |

| pIC50 | 7.3 | GPR3 | cAMP accumulation | |

| IC50 | ~50 nM (calculated from pIC50) | GPR3 | cAMP accumulation | |

| EC50 | 236 nM | GPR3 | cAMP GloSensor assay | |

| pIC50 | 5.1 | GPR6 | cAMP accumulation | |

| pIC50 | 4.9 | GPR12 | cAMP accumulation |

Signaling Pathway and Proposed Mechanism of this compound Action

The following diagram illustrates the GPR3 signaling pathway and the proposed mechanism of inhibition by this compound.

Caption: GPR3 signaling pathway and inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments to study GPR3 dimerization using this compound are provided below.

Bioluminescence Resonance Energy Transfer (BRET) Assay for GPR3 Homodimerization

This protocol is designed to measure the constitutive homodimerization of GPR3 and the effect of this compound on this interaction in live cells. The assay relies on the energy transfer between GPR3 receptors tagged with a BRET donor (e.g., NanoLuc luciferase) and a BRET acceptor (e.g., HaloTag or a fluorescent protein).

Experimental Workflow:

Caption: Workflow for the GPR3 homodimerization BRET assay.

Detailed Methodology:

-

Construct Generation:

-

Clone the human GPR3 cDNA into mammalian expression vectors to generate C-terminally tagged fusion proteins with a BRET donor (e.g., NanoLuc® luciferase) and a BRET acceptor (e.g., HaloTag®).

-

-

Cell Culture and Transfection:

-

Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

For transfection, plate cells in 6-well plates to reach 70-80% confluency on the day of transfection.

-

Co-transfect cells with a constant amount of the GPR3-NanoLuc donor plasmid and increasing amounts of the GPR3-HaloTag acceptor plasmid using a suitable transfection reagent according to the manufacturer's instructions. The total amount of transfected DNA should be kept constant by adding an empty vector.

-

-

BRET Assay:

-

24-48 hours post-transfection, harvest the cells and resuspend them in a suitable assay buffer (e.g., Opti-MEM).

-

Plate the cell suspension into a white, opaque 96-well microplate.

-

To label the acceptor, add the HaloTag® NanoBRET™ 618 Ligand to the cells at a final concentration of 100 nM and incubate for at least 60 minutes at 37°C.

-

Add varying concentrations of this compound or vehicle (DMSO) to the wells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

-

Prepare the NanoLuc® substrate (e.g., furimazine) in the assay buffer according to the manufacturer's instructions.

-

Initiate the BRET reaction by adding the substrate to each well.

-

Immediately measure the luminescence signal at the donor emission wavelength (e.g., 460 nm) and the acceptor emission wavelength (e.g., 618 nm) using a plate reader capable of detecting BRET signals.

-

-

Data Analysis:

-

Calculate the raw BRET ratio for each well by dividing the acceptor emission intensity by the donor emission intensity.

-

To obtain the net BRET ratio, subtract the background BRET ratio (from cells expressing only the donor construct) from the raw BRET ratio.

-

Plot the net BRET ratio as a function of the acceptor/donor expression ratio to generate a saturation curve, which is indicative of specific protein-protein interactions.

-

To assess the effect of this compound, compare the BRET ratios in the presence and absence of the compound. A change in the BRET signal may indicate a conformational change in the dimer or an alteration of the dimerization equilibrium.

-

Co-Immunoprecipitation (Co-IP) for GPR3 Homodimerization

This protocol describes the co-immunoprecipitation of differentially tagged GPR3 proteins to confirm their interaction in a cellular context.

Experimental Workflow:

Caption: Workflow for Co-immunoprecipitation of GPR3 homodimers.

Detailed Methodology:

-

Construct Generation:

-

Clone the human GPR3 cDNA into mammalian expression vectors to generate C-terminally tagged fusion proteins with different epitope tags (e.g., FLAG and HA).

-

-

Cell Culture and Transfection:

-

Culture and transfect HEK293T cells with GPR3-FLAG and GPR3-HA plasmids as described in the BRET protocol.

-

-

Cell Lysis:

-

48 hours post-transfection, treat the cells with the desired concentration of this compound or vehicle for the specified time.

-

Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with protein A/G agarose or magnetic beads for 1 hour at 4°C on a rotator.

-

Incubate the pre-cleared lysate with an anti-FLAG antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.

-

Elute the immunoprecipitated proteins by resuspending the beads in 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Probe the membrane with an anti-HA antibody to detect the co-immunoprecipitated GPR3-HA.

-

Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

cAMP Accumulation Assay

This protocol measures the intracellular cAMP levels in response to GPR3's constitutive activity and its inhibition by this compound. The GloSensor™ cAMP Assay is a sensitive method for this purpose.

Experimental Workflow:

Caption: Workflow for the cAMP accumulation assay using GloSensor.

Detailed Methodology:

-

Cell Line Generation:

-

For stable expression, generate a HEK293 cell line that inducibly or constitutively expresses human GPR3 and stably expresses the GloSensor™-22F cAMP biosensor.

-

-

Assay Procedure:

-

Plate the GPR3-expressing GloSensor™ cells in a white, opaque 384-well plate and culture overnight.

-

Equilibrate the cells with the GloSensor™ cAMP Reagent according to the manufacturer's protocol for 2 hours at room temperature.

-

Prepare a serial dilution of this compound in the assay buffer.

-

Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO).

-

Incubate the plate for 15-30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescence signal is inversely proportional to the cAMP concentration.

-

Normalize the data to the vehicle control.

-

Plot the normalized luminescence as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion